molecular formula C12H21N B13186452 2,2,6,6-Tetramethyl-1-(prop-2-yn-1-yl)piperidine

2,2,6,6-Tetramethyl-1-(prop-2-yn-1-yl)piperidine

Cat. No.: B13186452
M. Wt: 179.30 g/mol
InChI Key: VATBHJNODZKRMT-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyl-1-(prop-2-yn-1-yl)piperidine is an organic compound belonging to the piperidine class. It is characterized by the presence of four methyl groups and a prop-2-yn-1-yl group attached to the piperidine ring. This compound is known for its unique structural features and its applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethyl-1-(prop-2-yn-1-yl)piperidine can be achieved through several methods. One common approach involves the conjugate addition of ammonia to phorone, followed by a Wolff-Kishner reduction to yield the desired piperidine derivative . Another method involves the reaction of 2,2,6,6-tetramethylpiperidine with propargyl bromide under basic conditions to introduce the prop-2-yn-1-yl group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethyl-1-(prop-2-yn-1-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2,2,6,6-Tetramethyl-1-(prop-2-yn-1-yl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethyl-1-(prop-2-yn-1-yl)piperidine involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound acts as a catalyst, facilitating the transfer of electrons and promoting the formation of oxidized products . The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,6,6-Tetramethyl-1-(prop-2-yn-1-yl)piperidine is unique due to the presence of the prop-2-yn-1-yl group, which imparts distinct chemical properties and reactivity. This structural feature allows it to participate in specific reactions and applications that are not possible with similar compounds lacking this group .

Properties

Molecular Formula

C12H21N

Molecular Weight

179.30 g/mol

IUPAC Name

2,2,6,6-tetramethyl-1-prop-2-ynylpiperidine

InChI

InChI=1S/C12H21N/c1-6-10-13-11(2,3)8-7-9-12(13,4)5/h1H,7-10H2,2-5H3

InChI Key

VATBHJNODZKRMT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(N1CC#C)(C)C)C

Origin of Product

United States

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